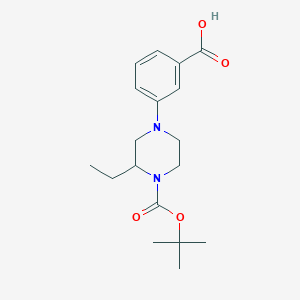
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a piperazine ring substituted with a carboxyphenyl group and an ethyl group, along with a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Carboxyphenyl Group: The carboxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable carboxyphenyl halide.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Boc Protection: The Boc protecting group can be introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
Biological Studies: It is used in biological studies to investigate the interactions of piperazine derivatives with various biological targets, such as receptors and enzymes.
Chemical Biology: The compound is employed in chemical biology research to study the effects of piperazine derivatives on cellular processes and pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(3-carboxyphenyl)-4-ethylpiperazine: Similar structure but lacks the Boc protecting group.
1-(3-carboxyphenyl)-3-methyl-4-Boc piperazine: Similar structure with a methyl group instead of an ethyl group.
1-(4-carboxyphenyl)-3-ethyl-4-Boc piperazine: Similar structure with the carboxyphenyl group at the 4-position instead of the 3-position.
Uniqueness
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine is unique due to the presence of the Boc protecting group, which provides stability and facilitates further synthetic modifications. The combination of the carboxyphenyl and ethyl groups also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1131622-95-1 |
|---|---|
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-5-14-12-19(15-8-6-7-13(11-15)16(21)22)9-10-20(14)17(23)24-18(2,3)4/h6-8,11,14H,5,9-10,12H2,1-4H3,(H,21,22) |
InChI Key |
WENZOZBTUIBTST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



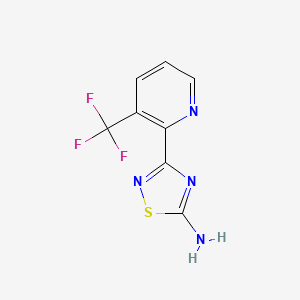
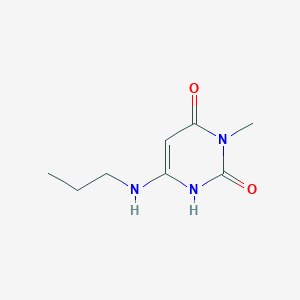
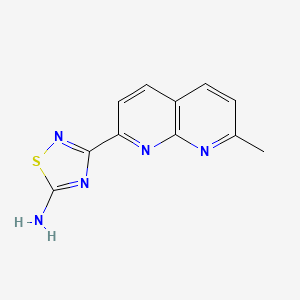
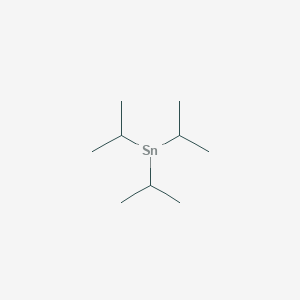
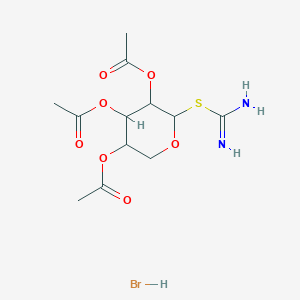
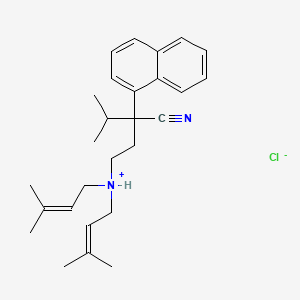
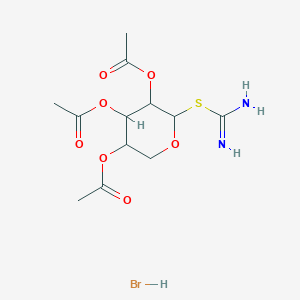
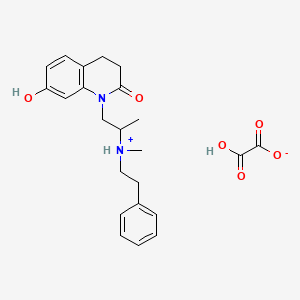
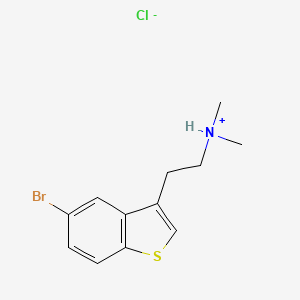

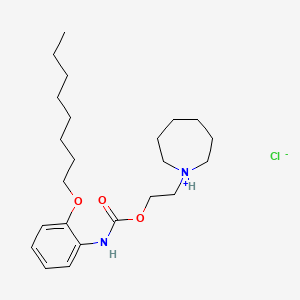
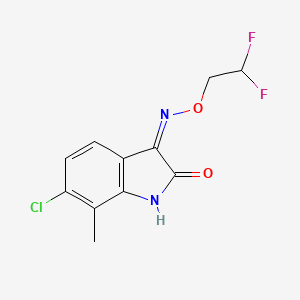
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
